Quinagolide - 87056-78-8

Quinagolide

Catalog Number: EVT-381588
CAS Number: 87056-78-8
Molecular Formula: C20H33N3O3S
Molecular Weight: 395.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinagolide is a non-ergot-derived dopamine agonist with a high affinity for dopamine D2 receptors. [] It is classified as an octahydrobenzo(g)quinoline. [] Quinagolide is a valuable tool in scientific research, particularly in studies related to hyperprolactinemia, pituitary adenomas, and mammary gland physiology in dairy cows.

Bromocriptine

Compound Description: Bromocriptine is an ergot-derived dopamine agonist that has been widely used for the treatment of hyperprolactinemia, including prolactinomas. It primarily acts by activating dopamine D2 receptors. [, , , , , , ]

Cabergoline

Compound Description: Cabergoline is another ergot-derived dopamine agonist with high affinity for D2 receptors, used in treating hyperprolactinemia and Parkinson's disease. [, , , , ]

Diethylstilbestrol (DES)

Compound Description: DES is a synthetic nonsteroidal estrogen that was previously prescribed to prevent miscarriages but was later linked to various health problems. []

Relevance: DES was used to induce prolactinomas in a rat model studying the effects of Quinagolide (Norprolac) on the expression of Pit-1 in pituitary tissue. [] The study found that Quinagolide could effectively reduce pituitary gland weight and prolactin levels, suggesting a potential mechanism for its anti-prolactinoma effect. []

Domperidone

Compound Description: Domperidone is a dopamine antagonist that acts primarily as an antiemetic. It is known to increase prolactin levels. []

Relevance: In contrast to Quinagolide's prolactin-inhibiting effects, Domperidone was used to stimulate prolactin secretion in a study investigating the galactopoietic role of prolactin in dairy cows. [] This contrasting approach helped solidify the understanding of prolactin's role in lactation. []

Metoclopramide

Compound Description: Metoclopramide is a dopamine antagonist used to treat nausea and vomiting, and it can stimulate prolactin release. []

Relevance: Metoclopramide was utilized to stimulate prolactin release before and during Quinagolide treatment in a study investigating the long-term effects of Quinagolide on macroprolactinomas and the renin-aldosterone system. [] This helped assess potential interactions of Quinagolide with other endocrine systems. []

Octreotide

Compound Description: Octreotide is a synthetic somatostatin analog that mimics the inhibitory effects of natural somatostatin. It is used to treat acromegaly and other conditions characterized by hormone overproduction. []

Relevance: Octreotide was used in conjunction with Quinagolide to study the responsiveness of somatotropic adenomas to different treatments. The study assessed both in vitro and in vivo hormone responses, revealing that Octreotide effectively suppressed growth hormone secretion, while Quinagolide showed efficacy in suppressing both growth hormone and prolactin. []

Overview

Quinagolide is a potent dopamine D2 receptor agonist primarily utilized in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. This compound is particularly effective in managing prolactinomas, which are benign tumors of the pituitary gland that secrete excess prolactin. Quinagolide's mechanism involves mimicking the action of dopamine, thereby inhibiting prolactin secretion from the pituitary gland. It is classified under the category of non-ergoline dopamine agonists, distinguishing it from other treatments like bromocriptine and cabergoline, which are ergot-derived .

Source and Classification

Quinagolide was first synthesized in the 1990s and has since been extensively studied for its pharmacological properties. It is classified as a selective dopamine D2 receptor agonist, which means it preferentially activates these receptors to exert its therapeutic effects. The compound is marketed under various trade names, including Norprolac. Its classification as a non-ergoline compound makes it a favorable option for patients who may experience side effects from ergot-derived medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinagolide has been approached through various methodologies, with significant advancements made over the years.

  1. Starting Materials: The synthesis often begins with l-pyroglutamic acid or β-alanine as key starting materials.
  2. Key Reactions: Techniques such as ring-closing metathesis (RCM) and classical Pummerer cyclization are integral to constructing the quinagolide framework. For instance, one method involved diastereoselective ring expansion via a bicyclic aziridinium intermediate, allowing for precise control over stereochemistry .
  3. Total Synthesis: A total synthesis approach has been documented, where various synthetic routes were explored to optimize yield and purity. The late-stage functionalization strategies have also been highlighted to facilitate the introduction of necessary functional groups .
Molecular Structure Analysis

Structure and Data

Quinagolide's molecular formula is C19H25N3OC_{19}H_{25}N_{3}O, with a molecular weight of approximately 313.42 g/mol. The compound exhibits a complex three-dimensional structure that allows it to effectively bind to dopamine receptors.

  • Structural Features: Quinagolide contains multiple chiral centers and features such as:
    • A bicyclic core structure.
    • Functional groups that enhance receptor binding affinity.

The stereochemistry plays a crucial role in its pharmacological activity, with specific configurations being more effective at activating dopamine receptors compared to others .

Chemical Reactions Analysis

Reactions and Technical Details

Quinagolide undergoes several chemical reactions during its synthesis:

  1. Pummerer Rearrangement: This reaction is pivotal in forming key intermediates that lead to quinagolide's final structure.
  2. Ring Closure: The ring-closing metathesis reaction is employed to create cyclic structures essential for receptor binding.
  3. Functionalization: Late-stage modifications allow for the introduction of substituents that enhance biological activity and solubility.

These reactions are meticulously controlled to ensure high yields and selectivity towards the desired product .

Mechanism of Action

Quinagolide functions primarily through its agonistic action on dopamine D2 receptors located in the pituitary gland.

  • Process: By binding to these receptors, quinagolide mimics dopamine's inhibitory effect on prolactin secretion, leading to decreased serum prolactin levels.
  • Data: Clinical studies have demonstrated that quinagolide effectively reduces tumor size in prolactinomas and normalizes prolactin levels in patients suffering from hyperprolactinemia .

This mechanism highlights quinagolide's role as a targeted therapy for conditions associated with excessive prolactin production.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinagolide exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white crystalline powder.
  • Solubility: Quinagolide is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulation development and determining appropriate administration routes for therapeutic use .

Applications

Scientific Uses

Quinagolide is primarily used in clinical settings for:

  • Treatment of Hyperprolactinemia: It effectively lowers elevated prolactin levels and reduces tumor size in patients with prolactin-secreting adenomas.
  • Research Applications: Quinagolide serves as a valuable tool in research exploring dopamine receptor pathways and their implications in various endocrine disorders.

Ongoing studies continue to investigate its efficacy compared to other dopamine agonists, contributing to a better understanding of its role in endocrine therapy .

Introduction to Quinagolide

Historical Development and Pharmacological Classification

Quinagolide (developmental code CV 205-502) emerged from Sandoz/Novartis research programs in the 1980s, with the first synthesis disclosed in European patent EP0077754 in 1983 [4]. Designed as a structural hybrid between ergoline scaffolds and apomorphine, it retained potent dopaminergic activity while eliminating ergot-related liabilities. Initial clinical studies demonstrated prolactin normalization rates of 45–100% in prolactinoma patients, with 50% of bromocriptine-resistant cases responding favorably [1]. The compound received its first global approval in South Africa in 1997, followed by European Medicines Agency (EMA) endorsement [3] [5].

Pharmacologically, quinagolide is classified as a high-affinity, selective dopamine D2 receptor agonist (Ki = 0.3 nM), with 100-fold lower affinity for D1 receptors. Its efficacy stems from preferential binding to anterior pituitary lactotroph D2 receptors, inhibiting adenylate cyclase and suppressing prolactin transcription and secretion. In vivo studies confirm dose-dependent prolactin reduction within 2 hours post-administration, persisting ≥24 hours due to prolonged receptor occupancy [1] [5] [9]. Key milestones include:

  • 1983: Patent filed for octahydrobenzo[g]quinoline derivatives
  • 1991: Clinical validation for lactation suppression vs. bromocriptine
  • 1997: First approval (South Africa)
  • 2000: Demonstrated efficacy in macroprolactinoma tumor shrinkage (48.1% >50% reduction) [1] [4]

Table 1: Comparative Pharmacokinetic Parameters of Dopamine Agonists [5] [6]

ParameterQuinagolideBromocriptineCabergoline
D2 Receptor Affinity (nM)0.31.50.7
Bioavailability4%6%60%
Tmax (h)0.5-11-32-3
Half-life (h)17 (steady state)3-863-110
MetabolismSulfation/GlucuronidationCYP3A4CYP3A4

Structural Characteristics and Molecular Properties

Quinagolide hydrochloride (C20H33N3O3S·HCl) has a molecular weight of 432.0 g/mol and the IUPAC name (3R,4aR,10aS)-3-[(diethylsulfamoyl)amino]-1-propyl-1H,2H,3H,4H,4aH,5H,10H,10aH-benzo[g]quinolin-6-ol hydrochloride [6] [9]. Its structure comprises a rigid octahydrobenzo[g]quinoline scaffold with three chiral centers, necessitating stereoselective synthesis. The bioactive enantiomer exhibits (3R,4aR,10aS) configuration, though clinical formulations use the racemate [4] [9].

Critical molecular properties include:

  • Solubility: Hydrochloride salt soluble in DMSO (>10 mg/mL), insoluble in water [6]
  • Protein Binding: ~90% non-specific plasma binding [5]
  • LogP: Predicted 2.56 (moderate lipophilicity) [9]
  • Hydrogen Bonding: 3 donors, 5 acceptors [9]

Synthesis: Original laboratory routes required 14 steps from 5-methoxy-2-tetralone, limiting scalability. Novartis optimized a 6-step industrial process starting from 1,6-dimethoxynaphthalene, featuring:

  • Regioselective C-7 lithiation
  • Cyanoacrylate addition
  • Birch reduction to tetrahydronaphthalene
  • Propylamine alkylation
  • Stereoselective reduction (NaBH4)
  • Sulfamoylation with diethylsulfamoyl chloride [4]

Recent advances include enzymatic resolution and iminium ion reduction for asymmetric synthesis of the (-)-enantiomer (Comparini et al., 2023) [4]. The structural absence of an ergoline moiety minimizes serotonergic and α-adrenergic off-target effects, distinguishing it from ergot derivatives like bromocriptine [1] [5].

Global Regulatory Status and Approval Landscape

Quinagolide’s regulatory approvals demonstrate significant geographical variability:

Table 2: Global Regulatory Status of Quinagolide [1] [4] [5]

RegionApproval StatusTrade Name(s)Indications
European UnionApprovedNorprolac®Hyperprolactinemia, prolactinoma
CanadaApprovedNorprolac®Idiopathic/pituitary hyperprolactinemia
South AfricaApproved (1997)Norprolac®Hyperprolactinemia
United KingdomApprovedNorprolac®Prolactinoma, hyperprolactinemia
United StatesNot approved
JapanNot approved

EMA approval covers hyperprolactinemia management (idiopathic or pituitary adenoma-derived), with extensions for endometriosis-associated pain in some markets . The U.S. FDA non-approval stems from regulatory complexities rather than efficacy concerns, as quinagolide is commercially available in 30+ countries. Recent developments include Breakthrough Therapy Designation in China for Hope Medicine’s prolactin receptor inhibitor HMI-115 (2024), reflecting renewed interest in prolactin-targeted therapies [10].

Regulatory disparities arise from divergent requirements for clinical data and pharmacovigilance. The EMA accepts smaller, region-specific trials, while FDA demands larger global studies. Quinagolide’s inclusion in endometriosis pain pipelines (e.g., Ferring Pharmaceuticals) suggests potential label expansions, though phase III trials remain pending [10].

Properties

CAS Number

87056-78-8

Product Name

Quinagolide

IUPAC Name

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline

Molecular Formula

C20H33N3O3S

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1

InChI Key

GDFGTRDCCWFXTG-ZIFCJYIRSA-N

SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC

Solubility

Sparingly soluble in water (0.2%)

Synonyms

CV 205-502
CV-205-502
CV205-502
N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer
N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide, (3alpha,4aalpha,10abeta)-(+-)-isomer
Norprolac
quinagolide
quinagolide hydrochloride
quinagolide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer
quinagolide hydrochloride, 3alpha,4aalpha,10abeta-(-)-isomer
quinagolide, (3alpha,4aalpha,10abeta)-(+-)-isome

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.